2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a furan ring, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxymethylation: The furan ring is then methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Piperazine ring formation: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate dihaloalkane.
Coupling reactions: The methoxymethyl furan and the piperazine derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final modifications: The final product is obtained by introducing the ethanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the piperazine ring, converting it into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various functionalized ethanol derivatives.
Scientific Research Applications
2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
- 2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(4-phenylbutyl)piperazin-2-yl]ethanol
Uniqueness
The uniqueness of 2-[4-[[5-(Methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol lies in its specific structural arrangement, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
2-[4-[[5-(methoxymethyl)furan-2-yl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-18-22-10-9-21(27-22)17-23-13-14-24(20(16-23)11-15-25)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,20,25H,5,8,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXLAORHNRSIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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